Peptide III-BTD -

Peptide III-BTD

Catalog Number: EVT-10903519
CAS Number:
Molecular Formula: C40H62ClN13O7S
Molecular Weight: 904.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Peptide III-BTD can be approached using several methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques.

Methods:

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The most common strategies include:
    • Fmoc (Fluorenylmethyloxycarbonyl) Strategy: Utilizes base-labile protecting groups, allowing for selective deprotection and coupling.
    • Boc (tert-Butoxycarbonyl) Strategy: Involves acid-labile protecting groups and is less commonly used for large peptides due to more complex deprotection steps.
  2. Solution-Phase Synthesis: This method can be employed for smaller peptides or when specific modifications are required. It often involves:
    • Carbodiimide Coupling: Utilizing reagents like dicyclohexylcarbodiimide to activate carboxylic acids for amide bond formation.

Technical Details: The choice of coupling reagents and protecting groups significantly influences the yield and purity of the final product. Recent advancements have introduced more efficient coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which minimize side reactions and racemization during synthesis .

Molecular Structure Analysis

The molecular structure of Peptide III-BTD can be elucidated through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Structure Data:

  • Amino Acid Composition: The peptide's sequence may include a variety of standard and non-standard amino acids, influencing its biological activity.
  • Molecular Weight: Typically determined through mass spectrometry, providing insights into the exact composition and potential modifications.

The structure may also exhibit specific conformations that are crucial for its biological function, often analyzed through computational modeling or crystallography.

Chemical Reactions Analysis

Peptide III-BTD undergoes several chemical reactions that are critical for its synthesis and functionality.

Reactions:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids, facilitated by coupling reagents.
  2. Deprotection Reactions: Following synthesis, protecting groups must be removed to yield the active peptide. This is commonly achieved through acid or base treatment depending on the protecting groups used.
  3. Cyclization Reactions: In some cases, cyclization may be employed to enhance stability or bioactivity, requiring careful control of reaction conditions to avoid side products.

Technical Details: The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of additives that stabilize reactive intermediates .

Mechanism of Action

The mechanism of action for Peptide III-BTD involves its interaction with biological targets at the molecular level.

Process:

  • Binding Affinity: The peptide may bind to specific receptors or enzymes, altering their activity or signaling pathways.
  • Biological Effects: Depending on its structure, Peptide III-BTD may exhibit antimicrobial properties or modulate immune responses.

Data from biological assays can provide insights into its efficacy and mechanism, often involving dose-response studies and receptor binding assays.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Peptide III-BTD is essential for its application in scientific research.

Physical Properties:

  • Solubility: Typically soluble in polar solvents like dimethyl sulfoxide or water at certain pH levels.
  • Stability: Stability under various conditions (pH, temperature) is crucial for storage and application.

Chemical Properties:

  • pKa Values: These values indicate the ionization states of functional groups within the peptide at different pH levels.
  • Thermal Stability: Determined through techniques like differential scanning calorimetry.

Relevant data on these properties assists in optimizing conditions for storage and use in experiments .

Applications

Peptide III-BTD has several scientific applications due to its unique properties:

  1. Antibiotic Development: Its potential antimicrobial activity makes it a candidate for developing new antibiotics against resistant strains.
  2. Biochemical Research: Used as a tool in studying protein interactions and cellular signaling pathways.
  3. Therapeutic Applications: Potential use in treating diseases where modulation of specific biological pathways is beneficial.

The ongoing research into Peptide III-BTD continues to uncover new applications across various fields including pharmaceuticals, biotechnology, and molecular biology .

Introduction to Peptide III-BTD in Neuropharmacological Research

Discovery and Contextualization Within Opioid and Nociceptin Receptor Research

Peptide III-BTD emerged from the screening of a synthetic peptide combinatorial library designed to explore ligands targeting G protein-coupled receptors (GPCRs), specifically within the opioid receptor family. This discovery positioned it as a novel entity capable of interacting with both classical opioid receptors and the nociceptin/orphanin FQ (N/OFQ) receptor (NOP receptor). The NOP receptor, initially identified as an "orphan" receptor due to its structural similarity to classical opioid receptors (μ, δ, κ) but lack of affinity for traditional opioid ligands, gained clarity with the identification of its endogenous ligand, nociceptin/orphanin FQ [3] [7]. Peptide III-BTD was characterized as a ligand with significant affinity for both NOP and classical opioid receptors, distinguishing it from selective agents dominating earlier research [2] [4].

The contextual significance of Peptide III-BTD lies in its pharmacological profile observed across different tissue preparations and species. For instance, in vitro studies using isolated tissues such as mouse vas deferens (sensitive to classical opioids) and guinea pig ileum demonstrated its potent inhibitory effects on electrically induced twitch responses. These effects were naloxone-sensitive, indicating opioid receptor involvement. Conversely, in rat vas deferens—a tissue highly responsive to N/OFQ—Peptide III-BTD exhibited negligible agonist activity but functioned as a competitive antagonist of nociceptin, evidenced by its ability to rightward shift the N/OFQ concentration-response curve in the presence of naloxone [2] [4]. This species- and tissue-dependent activity underscored the complexity of receptor interactions and highlighted the peptide’s utility in probing receptor-specific signaling.

Receptor density studies further contextualized Peptide III-BTD’s actions. Radioligand binding assays using brain membranes from different species revealed substantially lower NOP receptor density in dogs (maximum binding capacity [B~max~] = 23.7–28.7 fmol/mg protein) compared to rats (B~max~ = 137.0 fmol/mg protein), while classical opioid receptor densities (measured via [³H]diprenorphine) remained comparable between species. This differential expression provided a molecular basis for interpreting the peptide’s variable efficacy across biological models [5].

Table 1: Comparative Receptor Density and Binding Affinity in Mammalian Brain Membranes

RadioligandSpeciesReceptor TypeB~max~ (fmol/mg protein)pK~d~ (-log K~d~)
Leucyl-[³H]N/OFQ(1-17)OHDogNOP28.7 ± 2.810.27 ± 0.11
Leucyl-[³H]N/OFQ(1-17)OHRatNOP137.0 ± 12.910.41 ± 0.05
[³H]N/OFQ(1-13)NH₂DogNOP23.7 ± 2.010.16 ± 0.12
[³H]DiprenorphineDogClassical Opioid77.7 ± 5.39.74 ± 0.09
[³H]DiprenorphineRatClassical Opioid79.1 ± 18.29.51 ± 0.04

Adapted from dog and rat brain membrane binding studies [5]

Role in Bridging Classical Opioid and Nociceptin/Orphanin FQ Receptor Paradigms

Peptide III-BTD serves as a pivotal pharmacological tool for dissecting the interplay between classical opioid and N/OFQ receptor systems. Unlike selective agonists or antagonists, it exhibits a mixed functional profile: acting as an agonist at classical opioid receptors (primarily μ and δ subtypes) while simultaneously antagonizing the NOP receptor. This bifunctionality was elucidated through [³⁵S]GTPγS binding assays on recombinant human receptors, where it stimulated GTPγS binding at opioid receptors but inhibited N/OFQ-induced GTPγS binding at NOP receptors [2] [4]. Such duality bridges two historically distinct research paradigms.

Classically, the opioid receptor system mediates analgesia, reward, and respiratory depression via endogenous peptides like enkephalins and dynorphins. In contrast, the N/OFQ-NOP system modulates diverse non-opioid processes, including anxiety, learning, food intake, and—notably—anti-opioid effects such as the reversal of stress-induced analgesia [3]. Peptide III-BTD’s ability to engage both systems provides a molecular strategy to counteract the limitations of pure opioid agonists (e.g., tolerance, dependence) while leveraging NOP antagonism to enhance analgesic efficacy. For example, NOP receptor antagonists like JTC-801 demonstrate analgesic effects in animal models, suggesting that blocking N/OFQ signaling potentiates endogenous pain-inhibitory pathways [3]. Peptide III-BTD thus represents an early prototype of bifunctional ligands targeting opioid-NOP crosstalk.

Structurally, the peptide’s design hints at key determinants for receptor cross-reactivity. While endogenous N/OFQ shares homology with dynorphin A (sequence: YGGFLRRIRPKLKWDNQ vs. FGGFTGARKSARKLANQ), its N-terminal Phe¹ (instead of Tyr¹) prevents binding to classical opioid receptors [3]. Peptide III-BTD, however, likely incorporates conformational features permitting dual-receptor engagement, though its exact sequence remains undisclosed in the available literature. Advances in peptide diversification—such as unnatural amino acids, cyclization, and N-terminal modifications—could refine its selectivity. For instance, replacing the N-terminal Phe¹ of N/OFQ with Tyr¹ yields [Tyr¹]N/OFQ, a pan-opioid ligand [3] [7], illustrating how subtle changes enable receptor promiscuity.

Table 2: Functional Activity Profiles of Select NOP and Opioid Receptor Ligands

LigandNOP Receptor ActivityClassical Opioid Receptor ActivityFunctional Outcome
Peptide III-BTDCompetitive AntagonistFull AgonistMixed opioid agonist/NOP antagonist
Nociceptin/Orphanin FQFull AgonistInactivePronociceptive, anxiolytic
[Phe¹ψ(CH₂NH)Gly²]N/OFQ(1-13)NH₂Partial Agonist/Weak AntagonistInactiveContext-dependent agonist/antagonist
[N-Phe¹]N/OFQ(1-13)NH₂Pure AntagonistInactiveNOP-selective blockade
Ac-RYYRWK-NH₂Partial AgonistInactiveNOP partial agonism
Dynorphin AWeak Agonistκ Opioid AgonistStress-induced analgesia, dysphoria

Data compiled from receptor binding and functional studies [2] [3] [4]

The pharmacological bridging facilitated by Peptide III-BTD has accelerated the design of bifunctional peptides and nonpeptide ligands with optimized therapeutic profiles. Examples include UFP-101, a potent NOP antagonist derived from N/OFQ(1-13)NH₂ via N-terminal modification ([N-Phe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂), and bifunctional peptides like AT-403, which target both NOP and opioid receptors for improved analgesia [7]. Thus, Peptide III-BTD remains a cornerstone for understanding how integrated targeting of opioid and NOP receptors can yield novel neurotherapeutics.

Properties

Product Name

Peptide III-BTD

IUPAC Name

(3S,6R)-6-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

Molecular Formula

C40H62ClN13O7S

Molecular Weight

904.5 g/mol

InChI

InChI=1S/C40H62ClN13O7S/c1-22(55)49-26(9-5-17-47-39(43)44)34(57)53-30(20-23-7-3-2-4-8-23)36(59)51-28-15-16-32-54(38(28)61)31(21-62-32)37(60)50-27(10-6-18-48-40(45)46)35(58)52-29(33(42)56)19-24-11-13-25(41)14-12-24/h11-14,23,26-32H,2-10,15-21H2,1H3,(H2,42,56)(H,49,55)(H,50,60)(H,51,59)(H,52,58)(H,53,57)(H4,43,44,47)(H4,45,46,48)/t26-,27+,28+,29+,30-,31+,32?/m0/s1

InChI Key

TVMPRXGFXMXJRH-DLYPAOLNSA-N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1CCCCC1)C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H]2CCC3N(C2=O)[C@H](CS3)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.